N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJCILPISRVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves a multi-step process:
Formation of the dihydropyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the chlorophenylmethyl group: This step often involves nucleophilic substitution reactions where the chlorophenylmethyl group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The dihydropyridazinone core is shared with CPX and BG15483, but substituents vary significantly. The 4-methoxyphenyl group in the target compound may enhance π-π stacking compared to BG15483’s 4-methylphenyl .
- The 2-chlorophenylmethyl acetamide side chain differentiates it from CPX’s ethyl-linked pyridinone .
Binding Affinity and Molecular Docking
Table 2: Binding Affinity and Docking Scores
Key Observations :
- The hydrophobic 2-chlorophenylmethyl group may improve enclosure in hydrophobic protein pockets, a feature prioritized in Glide XP scoring .
- Disaccharide excipients like trehalose show weaker binding, highlighting the advantage of small-molecule acetamides in targeted interactions .
Cytotoxic and Anticancer Activity
Table 3: Cytotoxicity in Human Tumor Cell Lines
Key Observations :
- The target compound’s dihydropyridazinone core is structurally analogous to pyrimidinone derivatives (e.g., 5.6), which show potent activity (IC₅₀ ~1–5 µM) in the microculture tetrazolium assay .
- Quinazolin-4-one hybrids with halogenated aryl groups (e.g., 4-chlorophenyl in Compound 9 ) demonstrate sub-micromolar activity, suggesting that the target’s 4-methoxyphenyl group may modulate potency.
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Observations :
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a pyridazinone derivative that has attracted attention in pharmacological research due to its potential biological activities. This compound, with a molecular weight of 383.83 g/mol and CAS number 941930-07-0, features a complex structure that includes a chlorophenyl group and a methoxyphenyl group, which are significant for its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Formula: C20H18ClN3O3
- Molecular Weight: 383.83 g/mol
- InChI Key: InChI=1S/C20H18ClN3O3/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25)
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyridazinones have shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Studies have demonstrated that pyridazinone derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and enzymes like myeloperoxidase (MPO) . The anti-inflammatory mechanisms may involve the compound's interaction with specific receptors or enzymes, leading to reduced inflammation in experimental models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyridazinone derivatives showed that compounds similar to this compound exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that the presence of the methoxy group significantly enhances antibacterial potency .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory effects, researchers evaluated the compound's ability to inhibit MPO activity in lipopolysaccharide-stimulated human blood samples. Results indicated a significant reduction in MPO levels upon treatment with the compound, suggesting its potential utility in managing inflammatory conditions .
The biological activity of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-y]acetamide is believed to stem from its ability to interact with specific molecular targets. These interactions may lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation: It may act on receptors related to pain and inflammation pathways.
- Antioxidant Activity: Similar compounds have shown antioxidant properties that could contribute to their therapeutic effects.
Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during chlorination to avoid over-substitution.
- Solvent Choice : Use DMF or dichloromethane for high-yield coupling reactions .
Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?
Q. Strategies :
- Catalytic Optimization : Replace classical coupling agents with organocatalysts (e.g., DMAP) to enhance acetamide bond formation efficiency .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like dechlorinated analogs .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. Data-Driven Example :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 7.5–8.5 | Prevents hydrolysis of acetamide |
| Coupling Temp | 25–30°C | Balances kinetics vs. side reactions |
| Catalyst Loading | 5 mol% | Maximizes efficiency without cost inflation |
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Q. Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Concentration Effects : Biphasic responses (e.g., apoptosis at low doses vs. necrosis at high doses) .
Q. Resolution Protocol :
Standardize Assays : Use ISO-certified cell lines and fixed incubation times (e.g., 48 hours).
Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to identify therapeutic windows.
Mechanistic Validation : Perform RNA-seq or proteomics to confirm target engagement (e.g., kinase inhibition) .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : H/C NMR (DMSO-d) for functional group analysis; HRMS for molecular weight validation .
- Purity Assessment : HPLC-UV (λ = 254 nm) with >98% purity threshold; Karl Fischer titration for residual solvent quantification .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TGA/DSC .
Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Q. SAR Focus Areas :
- Chlorine Position : Compare 2-chlorophenyl vs. 3-chlorophenyl analogs for toxicity/activity trade-offs .
- Methoxy Substitution : Replace 4-methoxy with trifluoromethoxy to enhance metabolic stability .
- Acetamide Modifications : Introduce methyl groups to the acetamide nitrogen to reduce plasma protein binding .
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen against panels (e.g., NCI-60 cancer cells) and use QSAR models (e.g., CoMFA) to predict ADME properties .
Advanced: What strategies are recommended for elucidating its mechanism of action in complex biological systems?
Target Deconvolution :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins .
- CRISPR Knockouts : Validate candidate targets (e.g., kinases) in isogenic cell lines .
Pathway Analysis : Leverage transcriptomics (RNA-seq) and phosphoproteomics to map signaling perturbations .
Basic: What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
Advanced: How can in silico models predict ADME properties?
Q. Tools & Parameters :
Q. Example Output :
| Property | Predicted Value | Relevance |
|---|---|---|
| logP | 3.2 | Optimal for oral bioavailability |
| CYP3A4 Inhibition | IC = 8 µM | Risk of drug-drug interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
